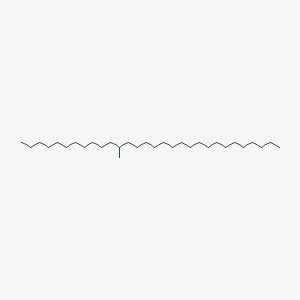
12-Methyltriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a branched alkane, specifically a methyl-substituted triacontane, where a methyl group is attached to the 12th carbon of the triacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltriacontane can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation reaction, where a long-chain alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of long-chain alkenes . This process includes the catalytic hydrogenation of a long-chain alkene in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting product is a saturated hydrocarbon with the desired methyl substitution.
Analyse Des Réactions Chimiques
Types of Reactions
12-Methyltriacontane, like other alkanes, primarily undergoes substitution reactions . Due to its saturated nature, it is relatively inert and does not readily participate in addition reactions. it can undergo oxidation and halogenation reactions under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The reaction typically requires elevated temperatures and an acidic or basic medium.
Halogenation: Halogenation reactions involve the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine). This reaction can be carried out using halogens (Cl₂ or Br₂) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: The oxidation of this compound can yield various oxygenated products, including alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions.
Halogenation: Halogenation typically results in the formation of mono- or poly-halogenated alkanes, such as 12-chlorotriacontane or 12-bromotriacontane.
Applications De Recherche Scientifique
12-Methyltriacontane has several applications in scientific research, particularly in the fields of chemistry, biology, and industry . In chemistry, it is used as a reference compound for studying the properties and behavior of long-chain hydrocarbons. In biology, it serves as a model compound for investigating the interactions of hydrocarbons with biological membranes and proteins. In industry, this compound is utilized as a lubricant and anti-corrosion agent due to its hydrophobic nature and chemical stability.
Mécanisme D'action
The mechanism of action of 12-Methyltriacontane is primarily related to its hydrophobic interactions . As a long-chain hydrocarbon, it can interact with hydrophobic regions of biological membranes and proteins, affecting their structure and function. These interactions can influence membrane fluidity, protein folding, and enzyme activity. Additionally, the methyl substitution at the 12th carbon can introduce steric effects that further modulate these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontane (C₃₀H₆₂): A straight-chain alkane with 30 carbon atoms.
2-Methyltriacontane (C₃₁H₆₄): A branched alkane with a methyl group at the 2nd carbon.
Hexatriacontane (C₃₆H₇₄): A straight-chain alkane with 36 carbon atoms.
Uniqueness
12-Methyltriacontane is unique due to its specific methyl substitution at the 12th carbon, which can influence its physical and chemical properties. This substitution can affect the compound’s melting point, solubility, and reactivity compared to its straight-chain and differently substituted counterparts. The presence of the methyl group also introduces steric hindrance , which can impact the compound’s interactions with other molecules and surfaces.
Propriétés
Numéro CAS |
73189-33-0 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
12-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-14-15-16-17-18-19-20-22-24-26-28-30-31(3)29-27-25-23-21-13-11-9-7-5-2/h31H,4-30H2,1-3H3 |
Clé InChI |
KMIOAPRTEUXFSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















